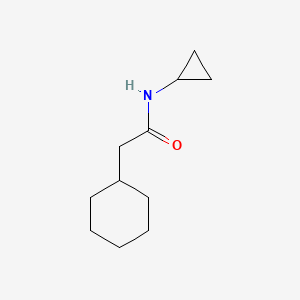![molecular formula C14H16ClN3O2 B6531381 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine CAS No. 1503871-69-9](/img/structure/B6531381.png)
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine” is a chemical compound that is considered a promising agricultural compound due to its outstanding activity . It is a derivative of pyrimidinamine, which has been a hot topic in the pesticide field for many years because of their excellent biological activity .
Synthesis Analysis
The synthesis of this compound and similar derivatives has been a subject of research in the field of medicinal chemistry . Pyrimidinamine derivatives are designed and synthesized using various templates according to the principle of bioisosterism .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with various functional groups contributing to its properties . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 .Mecanismo De Acción
The mechanism of action of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine is not fully understood, but it is believed to act as an inhibitor of enzymes. It is thought to interact with enzymes by binding to the active site of the enzyme, thus blocking the enzyme’s activity. This inhibition of enzyme activity can be used to study the structure and function of enzymes, as well as to study the mechanisms of drug action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of enzymes, which can lead to changes in the biochemical and physiological processes of the body. In addition, this compound has been shown to interact with proteins, which can lead to changes in the structure and function of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine in laboratory experiments include its availability, its low cost, and its versatility. It is a relatively simple compound to synthesize, and it can be used in a variety of different experiments. However, one of the main limitations of using this compound in laboratory experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments that use this compound.
Direcciones Futuras
The future directions for research involving 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the use of this compound as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a probe for studying the structure and function of enzymes is needed. Finally, research into the use of this compound as a tool for studying the mechanisms of drug action should be conducted.
Métodos De Síntesis
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine can be synthesized using a variety of methods. The most common method is a three-step process that begins with the reaction of 2-chloro-N,N-dimethyl-3,4-dimethoxybenzylamine with ethyl chloroformate to form a chloroformate ester. This ester is then reacted with diethylamine to form the desired this compound. Other methods for synthesizing this compound include the reaction of 2-chloro-N,N-dimethyl-3,4-dimethoxybenzylamine with ethyl bromoacetate, and the reaction of ethyl chloroformate with 2-chloro-N,N-dimethyl-3,4-dimethoxybenzylamine.
Aplicaciones Científicas De Investigación
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a probe for studying the structure and function of enzymes. It has also been used in the study of the structure and function of proteins, and as a tool for studying the mechanisms of drug action.
Propiedades
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-19-12-4-3-10(7-13(12)20-2)5-6-16-14-17-8-11(15)9-18-14/h3-4,7-9H,5-6H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQGEOTWIXWAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=C(C=N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B6531300.png)
![{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6531313.png)


![3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531350.png)
![3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531353.png)

![3-chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6531372.png)
![3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6531379.png)
![8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6531389.png)


![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6531405.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6531412.png)